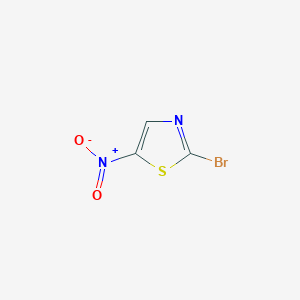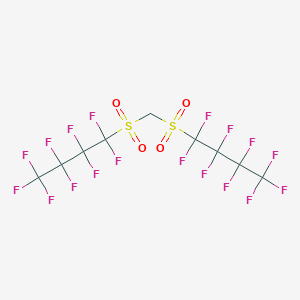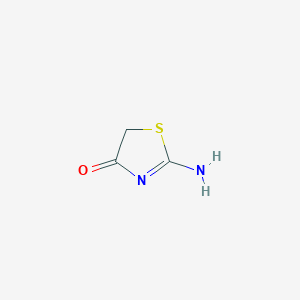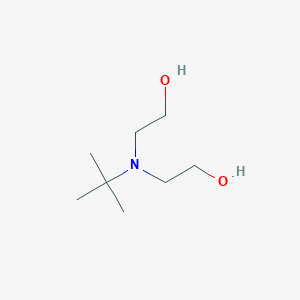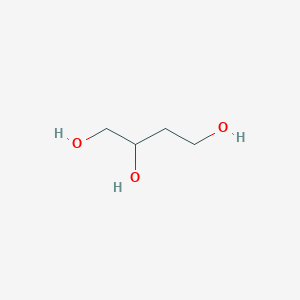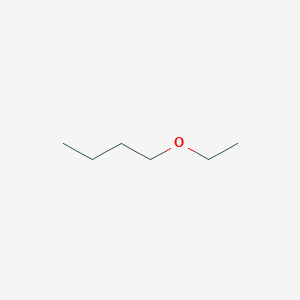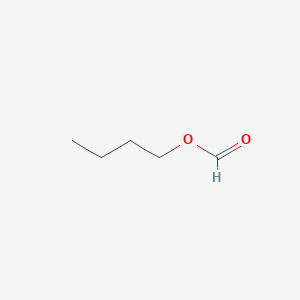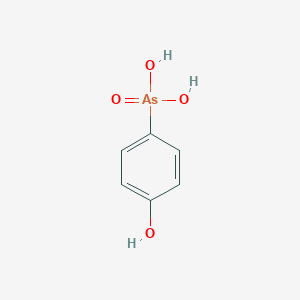
4-Hydroxyphenylarsonic acid
Vue d'ensemble
Description
4-Hydroxyphenylarsonic acid is a type of aromatic arsenic compound that has been used as a feed additive in the poultry and swine industry. It is related to other phenylarsonic compounds such as roxarsone and p-arsanilic acid, which are known for their inhibitory effects on methanogenic microorganisms in the environment .
Synthesis Analysis
The synthesis of 4-hydroxyphenylarsonic acid-related compounds has been explored in various studies. For instance, 3-nitro-4-hydroxyphenylarsonic acid, a valuable feed additive, has been synthesized from 2-nitrophenol with a total recovery of 54%. The synthesis involved protecting the phenol group and reacting with arsenite at 155°C . Although this study does not directly describe the synthesis of 4-hydroxyphenylarsonic acid, it provides insight into the synthetic methods that could be applied to similar compounds.
Molecular Structure Analysis
The molecular structure of 4-hydroxyphenylarsonic acid has been determined through X-ray crystallography. The compound crystallizes in the monoclinic space group with a tetrahedral arrangement around the arsenic atom, which is connected to one carbon and three oxygen atoms. The extensive hydrogen bond system involves every phenolic and arsonic acid group .
Chemical Reactions Analysis
Chemical reactions involving 4-hydroxyphenylarsonic acid derivatives have been observed, such as the conversion of 3-amino-4-hydroxyphenylarsonic acid with smectite to form a soluble azobenzene arsonic acid compound. This reaction is significant as it suggests a mechanism for the formation of new arsenic compounds in natural water systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-hydroxyphenylarsonic acid derivatives can be inferred from their molecular structures and reactivity. For example, the X-ray crystal structure of 3-ammonium-4-hydroxyphenylarsonic acid chloride dihydrate reveals a nearly tetrahedral H2AsO3 group and an extensive hydrogen-bonding system, which could influence the solubility and stability of the compound . The inhibitory effects of phenylarsonic compounds on methanogenic microorganisms also highlight their microbial toxicity and potential environmental impact .
Applications De Recherche Scientifique
1. Metabolism Study in Human Hepatic Cells
- Summary of Application: This research investigated the metabolism of Roxarsone in human liver cells and aimed to identify new arsenic metabolites of toxicological significance .
- Methods of Application: Human primary hepatocytes and hepatocellular carcinoma HepG2 cells were treated with 20 or 100 μM Roxarsone. Arsenic species were characterized using a strategy of complementary chromatography and mass spectrometry .
- Results: The results showed that Roxarsone was metabolized to more than 10 arsenic species in human hepatic cells. A new metabolite was identified as a thiolated Roxarsone .
2. Adsorption and Photocatalytic Decomposition by TiO2
- Summary of Application: This study investigated the adsorption of Roxarsone on TiO2 under dark conditions, the photocatalytic decomposition of Roxarsone under UV/TiO2, and the possible photocatalytic pathway .
- Methods of Application: The study involved the adsorption of Roxarsone on TiO2 under dark conditions and the photocatalytic decomposition of Roxarsone under UV/TiO2. The possible photocatalytic pathway was also investigated .
- Results: After 7 hours of photocatalytic decomposition, a complete disappearance of Roxarsone was achieved. The pH value has a significant effect on both adsorption and photocatalytic decomposition of Roxarsone .
3. Poultry Feed Additive
- Summary of Application: Roxarsone is an organoarsenic compound that has been used in poultry production as a feed additive to increase weight gain and improve feed efficiency, and as a coccidiostat .
- Methods of Application: Roxarsone is blended with calcite powder and used in poultry feed premixes in some parts of the world .
- Results: The use of Roxarsone in poultry feed has been shown to increase weight gain and improve feed efficiency .
4. Synthesizing Flower-like CoFe2O4 Particles
- Summary of Application: 4-Hydroxyphenylarsonic Acid could be useful for synthesizing flower-like CoFe2O4 particles that are an attractive sorbent for removing aromatic organoarsenicals from wastewater .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The synthesized flower-like CoFe2O4 particles have shown potential for removing aromatic organoarsenicals from wastewater .
Safety And Hazards
Orientations Futures
Future research could focus on the potential use of 4-Hydroxyphenylarsonic acid in the synthesis of CoFe2O4 particles for the removal of aromatic organoarsenicals from wastewater . Additionally, the study of the crystal structures of 4-Hydroxyphenylarsonic acid could provide further insights into its properties and potential applications .
Propriétés
IUPAC Name |
(4-hydroxyphenyl)arsonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7AsO4/c8-6-3-1-5(2-4-6)7(9,10)11/h1-4,8H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRFURJMCNJVOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)[As](=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7AsO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00243359 | |
| Record name | Oxarsanilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00243359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow crystals; [Avocado Research MSDS] | |
| Record name | Oxarsanilic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16310 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Oxarsanilic acid | |
CAS RN |
98-14-6 | |
| Record name | (4-Hydroxyphenyl)arsonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxarsanilic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxarsanilic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1943 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxarsanilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00243359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxyphenylarsonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.402 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXARSANILIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L49V552V77 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



